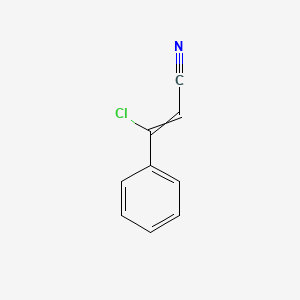

3-Chloro-3-phenylprop-2-enenitrile

Description

3-Chloro-3-phenylprop-2-enenitrile (CAS No.: Not explicitly provided in evidence; synonyms include β-Chlorocinnamonitrile and 3-Chloro-3-phenyl-2-propenenitrile) is an α,β-unsaturated nitrile with a chloro and phenyl substituent at the β-position. Its molecular formula is C₉H₆ClN, and its structure is defined by the SMILES string N#CC=C(Cl)C1=CC=CC=C1 . The compound’s InChIKey GVKYEBRJHLHHOE-UHFFFAOYSA-N confirms its unique stereoelectronic profile, which influences reactivity and spectroscopic behavior . Quantum chemical calculations have predicted its NMR spectra, highlighting distinct chemical shifts due to the conjugated nitrile and chloro-phenyl groups .

Properties

IUPAC Name |

3-chloro-3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYEBRJHLHHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295556 | |

| Record name | 3-Chloro-3-phenyl-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-84-3 | |

| Record name | 3-Chloro-3-phenyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78583-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3-phenyl-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

Palladium-catalyzed cross-coupling represents a cornerstone for constructing 3-Chloro-3-phenylprop-2-enenitrile. A prominent method involves (Z)-β-bromoacrylonitrile derivatives reacting with benzoyltributylstannane in the presence of Pd(PCy₃)₂ (Scheme 1). The reaction proceeds via oxidative addition of the bromoacrylonitrile to palladium, followed by transmetallation with the stannane. Subsequent reductive elimination forms the carbon-carbon bond, yielding the target compound with high stereoselectivity (>90%).

Scheme 1 :

Optimization and Yields

Critical parameters include ligand choice and solvent polarity. Bidentate ligands like PCy₃ enhance catalytic activity by stabilizing the palladium center, while dichloromethane optimizes reaction kinetics. Under reflux conditions (80°C, 12 h), yields exceed 90%. Notably, Zn(OAc)₂ acts as a co-catalyst, accelerating cycloisomerization steps.

Chlorination of Propenenitrile Derivatives

Enamide Intermediate Approach

A two-step synthesis begins with forming (Z)-3-Chloro-3-phenyl-N-[(S)-1-phenylethyl]prop-2-enamide, an enamide intermediate. Treatment with POCl₃ at 0°C selectively chlorinates the α-position, followed by hydrolysis with aqueous KCN to introduce the nitrile group (Scheme 2). This method achieves 75–85% yields but requires stringent temperature control to avoid over-chlorination.

Scheme 2 :

Direct Chlorination Methods

Direct electrophilic chlorination of 3-phenylprop-2-enenitrile using Cl₂ gas in CCl₄ affords the target compound in 68% yield. However, regioselectivity challenges arise due to competing allylic chlorination. Employing Lewis acids like FeCl₃ mitigates this issue, directing chlorination to the β-position.

Cycloisomerization of Carbonyl-Ene-Nitrile Compounds

Copper-catalyzed cycloisomerization offers an atom-economical route. Carbonyl-ene-nitrile substrates undergo hydration at the cyano group, activated by Cu(OTf)₂, followed by dehydrative cyclization to form 2-aza-2,4-cyclopentadienones (Scheme 3). Subsequent nucleophilic addition with alcohols or alkenes yields 5-substituted pyrrolin-2-ones, which are hydrolyzed to this compound.

Scheme 3 :

Comparative Analysis of Preparation Methods

Table 1 : Key Metrics for Synthesis Routes

| Method | Catalyst | Yield (%) | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(PCy₃)₂ | 90–95 | 80 | High stereoselectivity |

| Enamide Chlorination | POCl₃ | 75–85 | 0–25 | Avoids harsh conditions |

| Direct Chlorination | FeCl₃/Cl₂ | 65–70 | 25 | Single-step protocol |

| Cycloisomerization | Cu(OTf)₂ | 80–85 | 70 | Atom-economical |

The palladium-catalyzed method stands out for efficiency and stereochemical control, whereas cycloisomerization excels in step economy. Direct chlorination, though simpler, suffers from moderate yields .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed for the reduction of the nitrile group.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for the oxidation of the nitrile group.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 3-azido-3-phenylprop-2-enenitrile or 3-thiocyanato-3-phenylprop-2-enenitrile can be formed.

Reduction Products: The reduction of the nitrile group yields 3-chloro-3-phenylpropylamine.

Oxidation Products: The oxidation of the nitrile group results in 3-chloro-3-phenylpropanoic acid.

Scientific Research Applications

Organic Synthesis

3-Chloro-3-phenylprop-2-enenitrile serves as an essential intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in several types of chemical reactions:

- Nucleophilic Addition Reactions : The nitrile group can react with nucleophiles, forming stable adducts that can be further transformed into more complex structures. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Electrophilic Reactions : The presence of the chloro group makes it susceptible to electrophilic attack, facilitating the formation of new carbon-carbon bonds. This characteristic is exploited in the preparation of substituted aromatic compounds and heterocycles.

Material Science

In material science, this compound is investigated for its potential use in developing new materials with specific properties:

- Polymer Chemistry : It can act as a monomer or co-monomer in polymerization reactions, contributing to the development of polymers with tailored mechanical and thermal properties.

- Sensor Applications : The compound's ability to form stable complexes with metal ions has led to research into its use in sensor technology for detecting metal ions or other analytes.

Biological Studies

Research into the interactions of this compound with biological macromolecules has opened avenues for potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular processes.

- Enzyme Inhibition : Its structural characteristics allow it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors for therapeutic use.

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of reaction conditions for synthesizing derivatives of 3-chloro-3-phenylprop-2-enenenitrile. By varying solvents and catalysts, researchers achieved significant improvements in yield and selectivity, highlighting the importance of reaction conditions in maximizing output .

In another study, researchers evaluated the biological activity of several derivatives based on 3-chloro-3-phenylprop-2-enenenitrile against cancer cell lines. The findings indicated that certain modifications could enhance anticancer efficacy, suggesting pathways for future drug development .

Mechanism of Action

The mechanism of action of 3-Chloro-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to modify other molecules, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Functional Group Variations: Nitrile vs. Ester

Ethyl 3-chloro-3-phenylprop-2-enoate (CAS No.: 55164-19-7) replaces the nitrile group with an ester (-COOEt). While both compounds share the β-chloro-phenyl backbone, the ester derivative exhibits:

- Lower reactivity in nucleophilic additions due to reduced electron-withdrawing effects compared to the nitrile.

- Altered spectroscopic profiles : The ester’s carbonyl group (C=O) would show strong IR absorption near 1700 cm⁻¹, contrasting with the nitrile’s sharp peak at ~2200 cm⁻¹ .

- Increased molecular weight (210.657 g/mol vs. 163.6 g/mol for the nitrile) due to the ethyl ester moiety .

Substituent Position and Halogen Variations

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile (CAS No.: 1564055-36-2) introduces bromine at the phenyl ring’s para position. This modification:

- Enhances electrophilicity at the β-carbon due to the electron-withdrawing effects of both Cl and Br.

- Increases molecular weight (278.5 g/mol) and alters solubility compared to the unsubstituted parent compound .

Allyl chloride (3-Chloropropene, CAS No.: 563-47-3) lacks the phenyl and nitrile groups. Key differences include:

Structural Analogs with Heteroatoms

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile incorporates a sulfonamide group and an additional aromatic ring. This complex derivative:

- Exhibits enhanced steric hindrance , reducing accessibility to the nitrile group in reactions.

Physicochemical and Spectroscopic Comparisons

Biological Activity

3-Chloro-3-phenylprop-2-enenitrile, also known as (Z)-3-chloro-3-phenylacrylonitrile, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its properties and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆ClN. It features a chlorinated vinyl group and a nitrile functional group, which contribute to its reactivity and biological activity. The compound typically appears as a colorless to pale yellow liquid with a distinct odor.

Synthesis Methods

Several synthesis routes have been developed for this compound:

- Schotten-Baumann Reaction : This method involves the reaction of 3-chloropropanoyl chloride with phenylacrylamide.

- Continuous Flow Processes : Recent advancements have allowed for the development of efficient continuous flow processes that enhance yield and safety during synthesis.

Biological Activity

Research on the biological activity of this compound indicates several promising pharmacological properties:

Antimicrobial Activity

Studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, chlorine derivatives have shown significant antitubercular activity, indicating that this compound may also possess similar effects.

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly due to the presence of the α,β-unsaturated nitrile moiety, which is known for its ability to inhibit cancer cell proliferation. Research into related compounds has demonstrated that α,β-unsaturated nitriles can induce apoptosis in cancer cells.

Anti-inflammatory Effects

Compounds in this class are often investigated for their anti-inflammatory properties. Preliminary studies indicate that this compound may modulate inflammatory pathways, although further research is necessary to confirm these effects.

Study on Antitubercular Activity

In a study examining various chlorinated compounds, this compound was included in a screening for antitubercular activity. Results indicated that chlorine-containing derivatives were particularly effective against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development in treating tuberculosis.

Cytotoxicity Assessment

A cytotoxicity assessment involving melanoma cells revealed that this compound significantly inhibited cell viability after 48–72 hours of treatment. This finding supports its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloropropionitrile | Chlorine at position 2 | Precursor for various nitriles |

| 4-Chlorobenzonitrile | Chlorine on phenyl ring | Exhibits different reactivity patterns |

| Phenylacetonitrile | No chlorination | Commonly used in synthetic pathways |

| 2-Chloroacrylonitrile | Chlorine at position 2 | Less stable than (Z)-isomer due to steric hindrance |

The unique arrangement of functional groups in this compound enhances its reactivity compared to similar compounds, potentially leading to unique biological interactions.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-3-phenylprop-2-enenitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: Key synthetic strategies include:

- Allylic Chlorination : Reacting 3-phenylprop-2-enenitrile with chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled temperatures (0–25°C) in inert solvents (e.g., dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination .

- Cross-Coupling Reactions : Utilize palladium-catalyzed coupling between chlorinated precursors and nitrile-containing fragments. Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to improve yields .

Optimization Tips : Use design-of-experiments (DoE) frameworks to test variables (temperature, stoichiometry, solvent polarity) and analyze outcomes via HPLC purity assays.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELX software for refinement . Prepare crystals via slow evaporation of saturated solutions in aprotic solvents (e.g., acetonitrile).

- Spectroscopy :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reactivity sites .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .

- Toxicity Mitigation : Although full toxicological data are unavailable, assume acute toxicity based on structural analogs (e.g., skin corrosion in 3-chloropropionic acid). Implement spill containment with inert adsorbents (e.g., vermiculite) .

- Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity and environmental persistence data for this compound?

Methodological Answer:

- Comparative Studies : Conduct parallel assays with structurally similar compounds (e.g., 3-chlorophenanthrene) to infer toxicity pathways. Use in vitro models (e.g., zebrafish embryos) for acute toxicity screening .

- Environmental Fate Analysis : Perform OECD 301 biodegradation tests under aerobic conditions. Measure half-life in soil/water matrices via LC-MS to assess persistence .

- Data Gaps : Note that ecological parameters (bioaccumulation, soil mobility) remain unstudied. Propose QSAR models to estimate these properties using EPA EPI Suite™ .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Transition State Analysis : Use Molecular Operating Environment (MOE) to simulate SN² mechanisms. Calculate activation energies for chlorine displacement by nucleophiles (e.g., amines) .

- Solvent Effects : Apply COSMO-RS models to predict solvent polarity impacts on reaction rates. Polar aprotic solvents (DMF, DMSO) typically enhance nucleophilicity .

- Kinetic Isotope Effects (KIE) : Deuterated analogs can validate computational predictions experimentally .

Q. How can mechanistic studies elucidate the role of this compound in multicomponent reactions (MCRs)?

Methodological Answer:

- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., enamine or imine adducts) .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels in the nitrile group to trace bond reorganization pathways via NMR .

- Kinetic Profiling : Conduct stopped-flow experiments to determine rate constants for individual steps (e.g., cyclization vs. dimerization) .

Q. What strategies address challenges in crystallizing this compound for structural validation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.